![molecular formula C16H11NO4S2 B11710352 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11710352.png)
4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl furan-2-carboxylate
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Overview
Description
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve microwave-assisted synthesis to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Solvent selection, temperature control, and purification steps, such as recrystallization or chromatography, are critical to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for esterification and hydrolysis, and specific oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can lead to thiazolidine derivatives .
Scientific Research Applications
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the furan-2-carboxylate moiety and exhibits similar antimicrobial properties.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This derivative also contains a thiazolidinone ring and has been studied for its antimicrobial activity.
Benzofuran Carbohydrazide: Another furan derivative with potential antimicrobial and anticancer activities.
Uniqueness
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a furan ring, a thiazolidinone moiety, and a phenyl group.
Properties
Molecular Formula |
C16H11NO4S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C16H11NO4S2/c1-17-14(18)13(23-16(17)22)9-10-4-6-11(7-5-10)21-15(19)12-3-2-8-20-12/h2-9H,1H3/b13-9+ |
InChI Key |
CBAFQPVCJDQMPM-UKTHLTGXSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=CO3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)SC1=S |
Origin of Product |
United States |
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